4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.
Introduction of the 2,6-Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-dichlorobenzene as the starting material.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dichlorophenyl)pyrrolidine-2-carboxylic acid
- 4-(2,6-Dichlorophenyl)pyrrolidine-4-carboxylic acid
- 4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxamide
Uniqueness
4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both the 2,6-dichlorophenyl group and the carboxylic acid group. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11Cl2NO2 |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-3,6-7,14H,4-5H2,(H,15,16) |
InChI Key |
ZQVXKURRQVIZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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